molecular formula C7H11N3 B584788 1-(2-Methylpyrimidin-5-yl)ethanamine CAS No. 1071435-99-8

1-(2-Methylpyrimidin-5-yl)ethanamine

Cat. No.: B584788
CAS No.: 1071435-99-8
M. Wt: 137.186
InChI Key: SIJDBWQOOLPSIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpyrimidin-5-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of bromoacetic acid with 2-methylpyrimidine in the presence of a base, followed by reduction with lithium aluminum hydride . Another method includes the condensation of 2-methylpyrimidine with ethylamine under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyrimidin-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

1-(2-methylpyrimidin-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(8)7-3-9-6(2)10-4-7/h3-5H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJDBWQOOLPSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717415
Record name 1-(2-Methylpyrimidin-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071435-99-8
Record name 1-(2-Methylpyrimidin-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-(1-azidoethyl)-2-methylpyrimidine (2.20 g, 12.8 mmol), ethyl acetate (170 mL), and 10% palladium on carbon (1.32 g) was stirred under hydrogen (1 atm) overnight. The mixture was filtered and concentrated. The residue was purified by silica gel column (0-50% MeOH/EtOAc with 10% Et3N) to afford a colorless oil. 1H NMR (300 MHz, CD3OD): 8.71 (s, 2H), 4.12 (q, 1H, J=6.6 Hz), 2.67 (s, 3H), 1.44 (d, J=6.6 Hz, 3H).
Name
5-(1-azidoethyl)-2-methylpyrimidine
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
catalyst
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Racemic 1-(2-methylpyrimidin-5-yl)ethanamine (2.78 g, 20.3 mmol) was resolved by chiral HPLC (sample preparation: sample was dissolved in 4 mL EtOH (heated) and 8 mL hexane was added). HPLC conditions: CHIRALPAK AD-H column at 0° C. [ice-bath], 20×250 mm, hexane/EtOH/Et2NH [85:15:0.03] at 20 mL/min, UV detection at 230 nm) to give (S)-1-(2-methylpyrimidin-5-yl)ethanamine (1.19 g, >99% ee) and (R)-1-(2-methylpyrimidin-5-yl)ethanamine (1.16 g, >99% ee).
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One

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